N''-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE
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Overview
Description
N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by the presence of an acetyl group, a dimethyl-pyrimidinyl moiety, and a trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidinyl Moiety: The synthesis begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl group through a series of condensation reactions involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Guanidine: The final step involves the coupling of the pyrimidinyl and trifluoromethyl-phenyl intermediates with guanidine under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE is optimized for large-scale synthesis. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE: shares structural similarities with other guanidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity.
Properties
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c1-9-7-10(2)21-14(20-9)24-15(22-11(3)25)23-13-6-4-5-12(8-13)16(17,18)19/h4-8H,1-3H3,(H2,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYLWMXCSXISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC(=C2)C(F)(F)F)\NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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